4-(3-Hydroxyphenyl)butanoic acid
Overview
Description
4-(3-Hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of butanoic acid, featuring a hydroxyphenyl group attached to the fourth carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of β-keto esters with resorcinol under acidic conditions, followed by hydrolysis with lithium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 4-(3-oxophenyl)butanoic acid.
Reduction: Formation of 4-(3-hydroxyphenyl)butanol.
Substitution: Formation of 4-(3-alkoxyphenyl)butanoic acid or 4-(3-acetoxyphenyl)butanoic acid.
Scientific Research Applications
4-(3-Hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions can modulate metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)butanoic acid
- 3-(4-Hydroxyphenyl)propionic acid
- 4-(2-Hydroxyphenyl)butanoic acid
Uniqueness
4-(3-Hydroxyphenyl)butanoic acid is unique due to the position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,11H,2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWLZXMXFMTIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015988 | |
Record name | 4-(3-Hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103324-16-9 | |
Record name | 4-(3-Hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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